2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid
Overview
Description
2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid is an organic compound that features a furan ring fused to a thiazole ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of furan-2-carbaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then oxidized to yield the desired carboxylic acid. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-(Furan-2-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s furan and thiazole rings allow it to interact with various biomolecules, potentially disrupting cellular processes and leading to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler analog with only a furan ring and a carboxylic acid group.
Thiazole-4-carboxylic acid: Contains a thiazole ring with a carboxylic acid group but lacks the furan moiety.
2-(Furan-2-yl)-1,3-thiazole: Similar structure but without the carboxylic acid group.
Uniqueness
2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid is unique due to the combination of the furan and thiazole rings with a carboxylic acid group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(furan-2-yl)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)6-4-9-7(13-6)5-2-1-3-12-5/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXIBGCQUJMWRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094230-08-6 | |
Record name | 2-(furan-2-yl)-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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